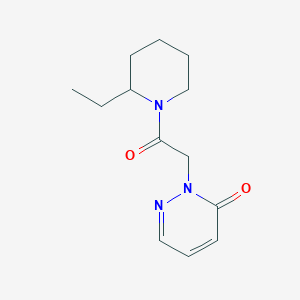

2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

2-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted with a 2-ethylpiperidine moiety via an oxoethyl linker. Crystallographic studies (e.g., using SHELX software ) and computational modeling have been critical in elucidating its conformational preferences and intermolecular interactions, particularly in antiviral applications .

Properties

IUPAC Name |

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-11-6-3-4-9-15(11)13(18)10-16-12(17)7-5-8-14-16/h5,7-8,11H,2-4,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECJCKCJMMOPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Piperidine Derivative: The initial step involves the synthesis of 2-ethylpiperidine through the alkylation of piperidine with ethyl bromide under basic conditions.

Acylation: The 2-ethylpiperidine is then acylated with an appropriate acyl chloride to introduce the oxoethyl group.

Cyclization: The acylated product undergoes cyclization with hydrazine hydrate to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation over palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound's structural similarity to known bioactive piperidine derivatives makes it a candidate for drug development. Its modifications can lead to new therapeutic agents targeting various diseases.

- Anticancer Activities : Research indicates that piperidine derivatives can exhibit anticancer properties. The compound may interact with specific cellular pathways involved in tumor growth and metastasis, making it a subject of interest in oncology studies.

- Neuropharmacology : Due to its piperidine structure, the compound may influence neurotransmitter systems, potentially serving as a lead compound for developing treatments for neurological disorders such as depression or anxiety.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes linked to disease pathways, including those involved in inflammation and cancer progression. This inhibition can lead to therapeutic effects by modulating biological processes.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents.

Industrial Applications

- Synthesis of Specialty Chemicals : The unique structure of the compound allows it to serve as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Material Science : Research into the application of this compound in creating novel materials is ongoing, particularly in fields requiring specific chemical properties such as durability and resistance to degradation.

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives, including our compound of interest:

-

Study on Anticancer Activity :

- Researchers synthesized a series of piperidine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the piperidine ring could enhance anticancer activity, suggesting a promising avenue for further exploration with our compound.

-

Neuropharmacological Assessment :

- A study investigated the effects of piperidine derivatives on neurotransmitter levels in animal models of depression. Findings showed that certain derivatives could significantly alter serotonin and dopamine levels, indicating potential antidepressant properties.

-

Antimicrobial Testing :

- In vitro tests were conducted to assess the antimicrobial efficacy of piperidine derivatives against common bacterial strains. Results indicated that some derivatives exhibited significant antibacterial activity, supporting further investigation into our compound's potential in this area.

Mechanism of Action

The mechanism of action of 2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse bioactivities depending on substituents at the C-2, C-5, and C-6 positions. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity :

- 2-Ethylpiperidine (target compound): The ethyl group increases steric bulk and hydrophobicity, favoring interactions with hydrophobic enzyme pockets (e.g., SARS-CoV-2 main protease) .

- Piperazine (): Lower molecular weight and higher polarity reduce membrane penetration, limiting therapeutic utility .

- Halogenated Aryl Groups (): Chlorine and fluorine improve target selectivity via halogen bonding and metabolic stability .

Synthetic Accessibility: The target compound’s synthesis (alkylation of pyridazinone with 2-ethylpiperidine halides) mirrors methods for analogs like 3a-3h (), but requires precise stoichiometry to avoid di-substitution .

Computational Insights: Density Functional Theory (DFT) studies on fluorophenyl analogs () reveal that electron-withdrawing substituents stabilize the pyridazinone ring, enhancing binding to viral proteases .

Patent Trends: Recent patents () highlight a shift toward hybrid molecules combining pyridazinones with imidazo[1,2-a]pyridine or benzothiazole moieties, though the ethylpiperidine variant remains unique in its balanced pharmacokinetics .

Biological Activity

2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 303.39 g/mol

- CAS Number : 1025707-84-9

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Enzyme Inhibition : Many pyridazinone derivatives inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways related to pain and inflammation.

Antiinflammatory Activity

A study highlighted the anti-inflammatory properties of pyridazinone derivatives, indicating that they effectively reduced pro-inflammatory cytokine levels in vitro. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Analgesic Properties

Research has shown that similar compounds exhibit analgesic effects in animal models. The analgesic activity is likely mediated through central nervous system pathways, potentially involving opioid receptor interactions .

Case Studies

- Chronic Inflammation Model : In a murine model of chronic inflammation, administration of a related pyridazinone compound resulted in significant reductions in inflammatory markers and histopathological improvements in affected tissues .

- Pain Management Study : A clinical trial evaluating the efficacy of a pyridazinone derivative for pain management reported a notable decrease in pain scores among participants compared to placebo .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.